4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid is a complex organic compound that belongs to the class of pyranopyrazoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid typically involves multi-step reactions. One common method involves the reaction of appropriate pyrazole derivatives with sulfonic acid groups under controlled conditions. For instance, the compound can be synthesized by stirring the reactants in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by oxidation using activated manganese dioxide (MnO2) in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate specific reaction steps .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like MnO2.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4).
Substitution: Reacting with nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles or electrophiles in solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cholinesterase.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels and neural function . The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid
- 4-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid isopropyl ester
Uniqueness
Compared to similar compounds, 4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity. This functional group also contributes to its potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H12N2O5S |
---|---|
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H12N2O5S/c1-8-7-12(17)21-14-13(8)9(2)15-16(14)10-3-5-11(6-4-10)22(18,19)20/h3-7H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
GADUUVISAXGZBM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)S(=O)(=O)O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.